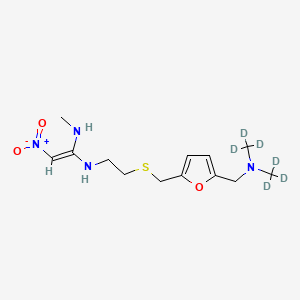

Ranitidine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ranitidine-d6 is a deuterated form of ranitidine, a histamine H2 receptor antagonist. It is primarily used as an internal standard in the quantification of ranitidine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Ranitidine itself is widely known for its use in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ranitidine-d6 involves the incorporation of deuterium atoms into the ranitidine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methylamine in the reaction with the appropriate intermediates to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic purity and chemical structure .

Análisis De Reacciones Químicas

Types of Reactions

Ranitidine-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Ranitidine can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert ranitidine to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the nitro group or the furan ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ranitidine can yield N-oxide derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Ranitidine-d6 is primarily used as an internal standard in analytical chemistry for the quantification of ranitidine in various samples. Its applications extend to:

Chemistry: Used in the development and validation of analytical methods for ranitidine quantification.

Biology: Employed in pharmacokinetic studies to monitor the concentration of ranitidine in biological samples.

Medicine: Utilized in clinical research to study the pharmacodynamics and pharmacokinetics of ranitidine.

Industry: Applied in quality control processes to ensure the accuracy and precision of ranitidine measurements in pharmaceutical formulations .

Mecanismo De Acción

Ranitidine-d6, being an isotopically labeled form of ranitidine, shares the same mechanism of action as ranitidine. It acts as a competitive, reversible inhibitor of histamine at the histamine H2 receptors found in gastric parietal cells. This inhibition leads to decreased gastric acid secretion and gastric volume, thereby reducing the hydrogen ion concentration in the stomach .

Comparación Con Compuestos Similares

Similar Compounds

Ranitidine-d6 can be compared with other histamine H2 receptor antagonists, such as:

- Cimetidine

- Famotidine

- Nizatidine

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which makes it an ideal internal standard for analytical methods. This isotopic labeling provides enhanced accuracy and precision in the quantification of ranitidine, making it a valuable tool in scientific research and industrial applications .

Actividad Biológica

Ranitidine-d6, a deuterated form of ranitidine, is a histamine H2-receptor antagonist primarily used to reduce gastric acid secretion. This compound has garnered attention due to its pharmacological properties and implications in various biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, metabolism, potential therapeutic effects, and associated risks.

Pharmacodynamics

This compound functions by selectively inhibiting the H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial for treating conditions such as:

- Duodenal ulcers

- Gastric ulcers

- Gastroesophageal reflux disease (GERD)

- Zollinger-Ellison syndrome

The drug's action typically results in symptomatic relief within 60 minutes, with effects lasting between 4 to 10 hours post-administration .

Metabolism and Pharmacokinetics

This compound is rapidly absorbed with peak plasma concentrations occurring within 1 to 3 hours after administration. The bioavailability ranges from 50% to 60%, influenced by hepatic metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | Approximately 1.4 L/kg |

| Plasma Protein Binding | ~15% |

| Elimination Half-Life | 2.5 - 3 hours |

| Renal Clearance | ~410 mL/min |

The major metabolite is N-oxide, constituting less than 4% of the administered dose .

Biological Activity and Therapeutic Implications

Research indicates that this compound may have protective roles in various conditions beyond its primary use as an acid reducer. Some studies suggest potential benefits in cancer treatment contexts:

- Breast Cancer : Experimental data indicate that H2-receptor antagonists like ranitidine could have a protective effect against breast cancer, although clinical relevance remains uncertain .

- Gastric Carcinoids : Long-term ranitidine treatment in rats led to hypergastrinemia and increased gastric ECL cell hyperplasia, raising concerns about the potential for carcinoid tumor development .

Case Studies and Clinical Findings

A nationwide cohort study in South Korea involving 7,502 patients investigated the risks associated with N-Nitrosodimethylamine (NDMA)-contaminated ranitidine. Results indicated that switching from ranitidine to alternative medications was common among patients due to safety concerns related to NDMA exposure .

Safety and Adverse Effects

While this compound is generally well-tolerated, it is essential to consider potential adverse effects:

Propiedades

IUPAC Name |

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXUWOKSQNHOCA-RUESZMOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.